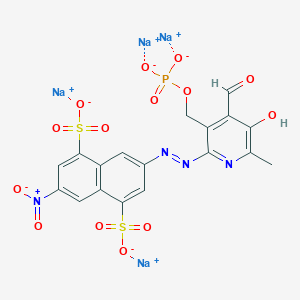
PPNDS (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PPNDS (tetrasodium) involves the reaction of pyridoxal-5’-phosphate with 2-naphthylazo-6’-nitro-4’,8’-disulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of PPNDS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
PPNDS (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of PPNDS (tetrasodium).
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .
Applications De Recherche Scientifique
PPNDS (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition and receptor antagonism.
Biology: The compound is used to study the effects of enzyme inhibition and receptor antagonism in biological systems, particularly in Paramecium.
Medicine: PPNDS (tetrasodium) is used in research related to enzyme inhibition and its potential therapeutic applications in diseases involving meprin β and ADAM10 enzymes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting specific enzymes and receptors .
Mécanisme D'action
PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridoxal phosphate-6-azophenyl-2′,5′-disulfonic acid (PPADS)
- Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro-4’,8’-disulfonate) (PPNDS)
Uniqueness
PPNDS (tetrasodium) is unique due to its selective and competitive inhibition of meprin β and ADAM10 enzymes, as well as its dual role as a P2X1 receptor antagonist and ATP receptor agonist. This combination of properties makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H11N4Na4O14PS2 |
|---|---|
Poids moléculaire |
694.4 g/mol |
Nom IUPAC |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
Clé InChI |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















